molecular formula C15H20ClN3O8 B150654 2',3',5'-Tri-O-acetylcytidine hydrochloride CAS No. 63639-21-4

2',3',5'-Tri-O-acetylcytidine hydrochloride

Cat. No. B150654
CAS RN: 63639-21-4
M. Wt: 405.79 g/mol
InChI Key: DMDAYVSFFBNVOE-VNQMUNOFSA-N
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Description

2',3',5'-Tri-O-acetylcytidine hydrochloride is a chemically modified nucleoside, which is a building block of RNA. The acetyl groups at the 2', 3', and 5' positions protect the hydroxyl groups during chemical synthesis, making it a valuable intermediate in the preparation of more complex nucleoside derivatives.

Synthesis Analysis

The synthesis of related cytidine derivatives has been explored in the literature. For instance, the synthesis of 2',5'- and 3',5'-di-O-tritylcytidine derivatives involves the thiation of uridine derivatives followed by conversion to the cytidine counterparts using methanolic ammonia . Although this does not directly describe the synthesis of 2',3',5'-Tri-O-acetylcytidine hydrochloride, the methods used for protecting groups and subsequent conversion to cytidine derivatives are relevant to its synthesis.

Molecular Structure Analysis

The molecular structure of 2',3',5'-Tri-O-acetylcytidine hydrochloride would include a cytidine base with acetyl groups attached to the sugar moiety at the 2', 3', and 5' positions. The presence of these acetyl groups would influence the physical and chemical properties of the molecule, such as its solubility and reactivity.

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of 2',3',5'-Tri-O-acetylcytidine hydrochloride, they do provide insight into the reactivity of similar compounds. For example, the regioselective cycloaddition reactions of 2,4,6-triazido-3,5-dichloropyridine demonstrate the reactivity of azido groups in nucleoside analogs . This suggests that the acetyl-protected cytidine could also undergo specific chemical reactions at the unprotected sites.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2',3',5'-Tri-O-acetylcytidine hydrochloride would be influenced by the acetyl protecting groups. These groups would increase the molecule's lipophilicity compared to the non-acetylated cytidine, potentially affecting its solubility in organic solvents. The acetyl groups also provide steric hindrance, which could affect the molecule's reactivity and the conditions required for deprotection or further chemical modification.

Scientific Research Applications

Synthesis and Chemical Properties

  • One-Step Halogenation of Uridine and Related Reactions : The study by Marumoto and Honjo (1974) details the reaction of uridine with acyl bromide, leading to the formation of various derivatives, including those related to cytidine and N4-acetylcytidine. This research sheds light on the chemical properties and potential reactions involving 2',3',5'-Tri-O-acetylcytidine hydrochloride (Marumoto & Honjo, 1974).

Enzyme-Catalyzed Modifications

  • Enzyme-Catalyzed Deacetylation for Cytidine Derivatives : Kuboki et al. (2000) present a method using Aspergillus niger lipase and Burkholderia cepacia esterase to obtain N4-acetylcytidine and 2′,3′-O,N4-triacetylcytidine from a peracetylated form of cytidine, under mild conditions. This highlights the role of enzymatic processes in the modification of cytidine derivatives, relevant to 2',3',5'-Tri-O-acetylcytidine hydrochloride (Kuboki et al., 2000).

Biological Implications and RNA Stability

  • Role of N4-Acetylcytidine in RNA : Research by Bartee et al. (2022) and (2021) delves into the synthesis of N4-acetylcytidine (ac4C) and its effects on RNA duplex stability, particularly in human rRNA and tRNA. They show that ac4C plays a significant role in RNA stability, relevant to understanding the biological implications of modified cytidine derivatives like 2',3',5'-Tri-O-acetylcytidine hydrochloride (Bartee et al., 2022), (Bartee et al., 2021).

Gene Regulation and Disease Association

  • Gene Regulation and Clinical Relevance : Jin et al. (2020) systematically review the role of N4-acetylcytidine (ac4C) in gene expression regulation and its association with various human diseases, especially cancer. This indicates the potential clinical relevance of studying modified cytidine derivatives, like 2',3',5'-Tri-O-acetylcytidine hydrochloride, in the context of disease and gene regulation (Jin et al., 2020).

properties

IUPAC Name

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O8.ClH/c1-7(19)23-6-10-12(24-8(2)20)13(25-9(3)21)14(26-10)18-5-4-11(16)17-15(18)22;/h4-5,10,12-14H,6H2,1-3H3,(H2,16,17,22);1H/t10-,12-,13-,14-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMDAYVSFFBNVOE-VNQMUNOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)OC(=O)C)OC(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)OC(=O)C)OC(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90546881
Record name 2',3',5'-Tri-O-acetylcytidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90546881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl diacetate hydrochloride

CAS RN

63639-21-4
Record name 2',3',5'-Tri-O-acetylcytidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90546881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
J Beranek, P Drašar - Collection of Czechoslovak Chemical …, 1977 - cccc.uochb.cas.cz
Acetylation of cytosine nucleosides by the action of acetyl chloride in acetic acid afforded selectively the corresponding O-acetyl derivatives. The same results were obtained with the …
Number of citations: 11 cccc.uochb.cas.cz
L Longo, S Scorrano, G Vasapollo - Journal of polymer research, 2010 - Springer
Highly selective molecularly imprinted polymers (MIPs) having a phthalocyanine-based recognition centre as receptors for RNA nucleoside were prepared. In particular, a zinc …
Number of citations: 23 link.springer.com
Y Liang - 2014 - digitalcommons.fiu.edu
The antiviral or anticancer activities of C-5 modified pyrimidine nucleoside analogues validate the need for the development of their syntheses. In the first half of this dissertation, I …
Number of citations: 1 digitalcommons.fiu.edu
Z Xin-Qing, J Ying-Yu, Y Young-Yell - Journal of Microbiology and …, 2006 - koreascience.kr
… -Azidoadenosine 3',5'-cyclic monophosphate; Cytosine (BD-arabinofuranoside hydrochloride; Cytidine 5'-diphosphoethanol-amine sodium salt; 2'-3'-5'-Tri-Oacetylcytidine hydrochloride…
Number of citations: 22 koreascience.kr
Y Jung-Mo, C You-Hoon - Journal of microbiology and …, 2006 - koreascience.kr
Exogenous S-adenosyl-L-methionine (AdoMet) enhances the production of actinorhodin in Streptomyces coelicolor. Thirty compounds related structurally with AdoMet were tested for …
Number of citations: 5 koreascience.kr

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